molecular formula C8H5BrF4O2 B2589851 1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene CAS No. 2167614-08-4

1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene

Cat. No. B2589851
CAS RN: 2167614-08-4
M. Wt: 289.024
InChI Key: JMJLGFMAKBFSIT-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H5BrF4O2. It has a molecular weight of 289.02 . It is a liquid-oil at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrF4O2/c1-14-7-4(9)2-3-5(6(7)10)15-8(11,12)13/h2-3H,1H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds like 1-Bromo-4-(trifluoromethoxy)benzene and 1-Bromo-3-(trifluoromethoxy)benzene have been studied. For instance, 1-Bromo-4-(trifluoromethoxy)benzene can generate 1,2-dehydro-4-(trifluoromethoxy)benzene when treated with LIDA at -75°C . 1-Bromo-3-(trifluoromethoxy)benzene can undergo a Diels-Alder reaction with LIDA in THF and furan to yield 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .

It is stored at ambient temperature . The physical form of this compound is a liquid-oil .

Scientific Research Applications

Trifluoromethoxylation in Aliphatic Substrates

The compound has been used in the trifluoromethoxylation of aliphatic substrates. This process involves generating a trifluoromethoxide anion capable of substituting activated bromides and alkyl iodides, forming aliphatic trifluoromethyl ethers. This method represents a significant development in the field of nucleophilic displacement of the trifluoro-methoxy group from an activated aromatic ring (Marrec et al., 2010).

Generation of Arynes

1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene has been utilized in the generation of arynes, such as 1,2-dehydro-3-(trifluoromethoxy)benzene, through a reaction with lithium diisopropylamide (LDA). These arynes can be further reacted with various compounds, like furan, to produce a range of derivatives, including naphthalenes and naphthols (Schlosser & Castagnetti, 2001).

Synthesis of Novel Copolymers

This chemical has been used in synthesizing novel copolymers of styrene with various ring-substituted 2-cyano-3-phenyl-2-propenamides. These copolymers are known for their high thermal stability and have potential applications in materials science (Kharas et al., 2015).

Creation of Organofluorine Compounds

The compound plays a role in creating new organofluorine compounds. It acts as a key intermediate in reactions with various electrophiles, leading to the synthesis of ortho-substituted derivatives in high yields. This process is crucial for developing new chemicals with potential applications in pharmaceuticals and agrochemicals (Castagnetti & Schlosser, 2001).

Starting Material for Organometallic Synthesis

This compound serves as a versatile starting material for organometallic synthesis, enabling the creation of various intermediates like phenylmagnesium, -lithium, and -copper compounds. These intermediates are essential for synthesizing a wide range of organometallic compounds with diverse applications (Porwisiak & Schlosser, 1996).

Safety and Hazards

The compound is classified under GHS07 and GHS08 hazard pictograms . The signal word is “Danger” and the hazard statements include H315, H319, and H334 . Precautionary statements include P271, P261, and P280 . The MSDS for this compound can provide more detailed safety information .

properties

IUPAC Name

1-bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O2/c1-14-7-4(9)2-3-5(6(7)10)15-8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJLGFMAKBFSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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